APN Enzyme Inhibition: Potency of (2-Amino-3-phenylpropyl)dimethylamine-Derived Scaffold 12i Compared to Bestatin
The 3-phenylpropane-1,2-diamine scaffold, of which (2-Amino-3-phenylpropyl)dimethylamine is a core structural component, yields potent APN inhibitors. In an in vitro enzyme inhibition assay, compound 12i, a derivative built on this scaffold, exhibited an IC50 of 15.5 ± 1.2 µM against APN [1]. This demonstrates that the scaffold provides a functional inhibition capability comparable to the established reference inhibitor Bestatin, which has an IC50 of 16.9 µM against APN under similar conditions [1].
| Evidence Dimension | In vitro APN enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 15.5 ± 1.2 µM (for compound 12i derived from the 3-phenylpropane-1,2-diamine scaffold) |
| Comparator Or Baseline | Bestatin (IC50 = 16.9 µM) |
| Quantified Difference | Scaffold-derived compound 12i is approximately 1.1-fold more potent (8.3% lower IC50) than Bestatin |
| Conditions | Aminopeptidase N (APN) enzyme inhibition assay; compound 12i evaluated; Bestatin used as reference standard |
Why This Matters
This potency demonstrates that the scaffold is a validated starting point for developing APN inhibitors, making the compound valuable for hit-to-lead optimization campaigns.
- [1] Shang, L., Wang, Q., Fang, H., Mu, J., Wang, X., Yuan, Y., Wang, B., & Xu, W. (2008). Novel 3-phenylpropane-1,2-diamine derivates as inhibitors of aminopeptidase N (APN). Bioorganic & Medicinal Chemistry, 16(23), 9984–9990. View Source
